N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS No.: 801226-24-4
Cat. No.: VC5139295
Molecular Formula: C19H15FN2O3S
Molecular Weight: 370.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 801226-24-4 |
|---|---|
| Molecular Formula | C19H15FN2O3S |
| Molecular Weight | 370.4 |
| IUPAC Name | N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C19H15FN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23) |
| Standard InChI Key | SUMIUDONBPOZOM-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for enhancing metabolic stability and bioactivity.
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4-Fluorobenzyl Substituent: Attached at the thiazole’s 5-position, the fluorine atom improves lipophilicity and target binding via halogen bonding .
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Benzo dioxine Carboxamide: A fused bicyclic system providing conformational rigidity and influencing solubility .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 801226-24-4 |
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| Melting Point | Not reported |
| Solubility | Likely moderate in DMSO |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with the formation of the thiazole ring. Key steps include:
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Thiazole Formation: Condensation of thiourea derivatives with α-halo ketones, as demonstrated in analogous pyrazole syntheses .
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Benzylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions.
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Carboxamide Coupling: Reaction of 2,3-dihydrobenzo[1, dioxine-2-carboxylic acid with the thiazole intermediate using coupling agents like HATU or DCC .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole ring formation | Thiourea, α-bromoacetophenone | 60–75 |
| Benzylation | 4-Fluorobenzyl bromide, K₂CO₃ | 80–85 |
| Carboxamide coupling | HATU, DIPEA, DMF | 70–78 |
Microwave-assisted cyclization, as employed in related antitubercular agents, may enhance reaction efficiency .
Biological Activity and Mechanisms
Anticancer Properties
The fluorobenzyl group may enhance DNA intercalation or kinase inhibition, as seen in tyrosine kinase inhibitors .
Applications in Drug Development
Target Identification
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Enzymatic Targets: Potential inhibition of dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase .
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Cellular Uptake: The benzo dioxine moiety improves membrane permeability, as observed in antimalarial agents .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/μM | Source |
|---|---|---|---|
| 5-Nitrothiophene-pyrazole | Mtb H37Rv | 5.71 | |
| Fluorobenzyl-thiazole | S. aureus | 12.3 |
Future Research Directions
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